Ammonium methyl sulphate

Methylamine synthesis Thermal rearrangement Isomeric transformation

Ammonium methyl sulphate (CAS 19803-43-1) is an organosulfur ammonium salt with the molecular formula CH₇NO₄S and a molecular weight of 129.14 g/mol, classified chemically as the ammonium salt of monomethyl sulfate (sulfuric acid, monomethyl ester, ammonium salt (1:1)). It consists of an ammonium cation (NH₄⁺) paired with a methyl sulfate anion (CH₃OSO₃⁻), placing it at the structural intersection of inorganic ammonium salts and organic sulfate esters.

Molecular Formula CH7NO4S
Molecular Weight 129.14 g/mol
CAS No. 19803-43-1
Cat. No. B025480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium methyl sulphate
CAS19803-43-1
Molecular FormulaCH7NO4S
Molecular Weight129.14 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)O.N
InChIInChI=1S/CH4O4S.H3N/c1-5-6(2,3)4;/h1H3,(H,2,3,4);1H3
InChIKeyIPTLKMXBROVJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Methyl Sulphate (CAS 19803-43-1): Core Physicochemical and Structural Baseline for Procurement Evaluation


Ammonium methyl sulphate (CAS 19803-43-1) is an organosulfur ammonium salt with the molecular formula CH₇NO₄S and a molecular weight of 129.14 g/mol, classified chemically as the ammonium salt of monomethyl sulfate (sulfuric acid, monomethyl ester, ammonium salt (1:1)) [1]. It consists of an ammonium cation (NH₄⁺) paired with a methyl sulfate anion (CH₃OSO₃⁻), placing it at the structural intersection of inorganic ammonium salts and organic sulfate esters . This compound serves as a reactive intermediate in methylation pathways and as a precursor for methylamine synthesis via thermal isomeric rearrangement—a transformation not shared by its alkali-metal methyl sulfate counterparts [2].

Why Sodium, Potassium, or Dimethyl Sulfate Cannot Substitute Ammonium Methyl Sulphate Without Verifiable Performance Deviation


Ammonium methyl sulphate is not functionally interchangeable with sodium methyl sulfate (CAS 512-42-5), potassium methyl sulfate (CAS 562-54-9), or the dimethyl sulfate (CAS 77-78-1) reagent from which it is often derived. The ammonium salt undergoes a characteristic thermal isomeric rearrangement at approximately 220–230 °C to yield methylamine sulfate—a synthetic pathway that exploits the volatility and nucleophilicity of the liberated ammonia [1]. In contrast, the sodium and potassium congeners lack this rearrangement behavior due to the non-volatile nature of their alkali-metal cations, rendering them unsuitable for thermal methylamine-generation protocols [2]. Furthermore, systematic measurements of osmotic and activity coefficients across the series NH₄MeSO₄, MeNH₃MeSO₄, Me₂NH₂MeSO₄, Me₃NHMeSO₄, and Me₄NMeSO₄ reveal a steady decrease in both osmotic coefficient (φ) and activity coefficient (γ) with increasing methyl substitution on the ammonium ion, demonstrating that even within the ammonium methyl sulfate class, the counter-ion identity quantitatively dictates solution thermodynamics [3].

Quantitative Differentiation Evidence for Ammonium Methyl Sulphate (CAS 19803-43-1) Against Closest Analogs


Thermal Isomeric Rearrangement: Exclusive Methylamine-Generation Pathway Absent in Alkali-Metal Methyl Sulfates

Ammonium methyl sulphate undergoes a thermal isomeric rearrangement at approximately 220–230 °C to form methylammonium sulfate (methylamine sulfate) [1]. This rearrangement is mechanistically dependent on the volatility and nucleophilicity of ammonia liberated from the ammonium cation upon heating; the ammonia attacks the methyl group of the methyl sulfate anion in an intramolecular process [2]. In direct contrast, sodium methyl sulfate (m.p. ~210 °C) and potassium methyl sulfate (m.p. 212–217 °C) do not exhibit this rearrangement because the non-volatile Na⁺ and K⁺ counterions cannot generate a nucleophilic amine species under comparable thermal conditions [3]. The rearrangement of ammonium methyl sulphate was first characterized by Werner (1914) and later optimized by Denham and Knapp (1920) for preparative-scale methylamine production [1][2].

Methylamine synthesis Thermal rearrangement Isomeric transformation

Osmotic Coefficient Differentiation: NH₄MeSO₄ Exhibits the Highest φ Among Methyl-Substituted Ammonium Methyl Sulfates at 25 °C

Macaskill and Pethybridge (1975) determined osmotic coefficients (φ) and activity coefficients (γ) via vapor pressure osmometry for the series of salts MMeSO₄ where M = NH₄⁺, MeNH₃⁺, Me₂NH₂⁺, Me₃NH⁺, and Me₄N⁺ in water at 25 °C [1]. Both φ and γ decrease steadily with increased methyl substitution on the ammonium ion. At a molality of 0.1 mol kg⁻¹, the osmotic coefficient φ for NH₄MeSO₄ is significantly higher than that for Me₄NMeSO₄, with the full series following the descending order NH₄⁺ > MeNH₃⁺ > Me₂NH₂⁺ > Me₃NH⁺ > Me₄N⁺ [1]. This trend reflects increasing hydrophobic character and ion-pair formation with progressive N-methylation, which reduces the effective number of free ionic species in solution. No comparable dataset exists for sodium or potassium methyl sulfates under identical conditions, but the class-level inference is that ammonium methyl sulphate exhibits solution thermodynamic behavior distinct from both its alkali-metal counterparts and its N-methylated derivatives [1].

Solution thermodynamics Osmotic coefficient Activity coefficient Electrolyte solutions

Cation-Dependent Physicochemical Property Divergence: Ammonium vs. Sodium vs. Potassium Methyl Sulfate

The identity of the counter-ion exerts a strong influence on the bulk physicochemical properties of monomethyl sulfate salts. Sodium methyl sulfate (CAS 512-42-5) exhibits a melting point of approximately 210 °C (lit.) [1], while potassium methyl sulfate (CAS 562-54-9) melts within the range of 212–217 °C [2]. Ammonium methyl sulphate has a markedly lower thermal decomposition and rearrangement onset, with the characteristic isomeric transformation initiating around 220–230 °C—a temperature that overlaps with the melting ranges of the Na and K salts but leads to a fundamentally different thermal outcome (chemical rearrangement rather than simple melting) [3]. Molecular weight also varies systematically: NH₄MeSO₄ (129.14 g/mol), NaMeSO₄ (134.09 g/mol), and KMeSO₄ (150.20 g/mol), affecting molar-based formulation calculations [1][2][4]. These differences, while not derived from a single head-to-head experimental study, represent reproducible, cross-study comparable data that inform salt selection for thermal processing, formulation stoichiometry, and downstream reactivity.

Melting point Thermal stability Counter-ion effect Physicochemical properties

Aqueous Solubility and Surfactant Character: Ammonium Methyl Sulphate as a Dual-Function Methylating Agent and Phase-Transfer Mediator

Ammonium methyl sulphate combines the methyl-donating reactivity of the methyl sulfate anion with the surface-active properties conferred by the ammonium cation . Unlike dimethyl sulfate—a widely used methylating agent that is sparingly soluble in water (2.8 g/100 mL at 18 °C) and undergoes rapid hydrolysis with heat evolution —ammonium methyl sulphate is reported to be water-soluble, enabling homogeneous aqueous-phase methylation conditions without the biphasic handling and extreme toxicity concerns associated with dimethyl sulfate . Dimethyl sulfate is classified as a carcinogenic, highly toxic alkylating agent (inhalation hazard, flash point 182 °F) , whereas ammonium methyl sulphate, as a salt, presents a fundamentally different hazard profile more characteristic of ammonium salts . The inherent surfactant character of the ammonium methyl sulfate structure also facilitates phase-transfer catalysis applications, where the compound can transport the methyl sulfate anion from aqueous to organic phases—a functional capability not shared by simple inorganic sulfate salts .

Aqueous solubility Surfactant Phase-transfer Methylating agent

Evidence-Backed Application Scenarios Where Ammonium Methyl Sulphate (CAS 19803-43-1) Delivers Verifiable Advantage


Thermal Generation of Methylamine via Isomeric Rearrangement

Ammonium methyl sulphate is heated neat at 220–230 °C to induce isomeric rearrangement, yielding methylammonium sulfate (methylamine sulfate) as the primary product. This protocol, established by Werner (1914) and scaled by Denham and Knapp (1920), exploits the unique thermal behavior of the ammonium salt—sodium and potassium methyl sulfates cannot undergo this transformation because their alkali-metal cations lack the requisite volatility and nucleophilicity [1][2]. The resulting methylamine sulfate can be liberated as free methylamine upon basification, providing a route to methylamine that avoids direct handling of dimethyl sulfate or methyl iodide [1].

Aqueous-Phase Methylation with Reduced Hazard Profile Compared to Dimethyl Sulfate

In synthetic protocols requiring methyl transfer to nucleophilic substrates (amines, phenols, thiols) in aqueous or partially aqueous media, ammonium methyl sulphate offers a water-soluble alternative to dimethyl sulfate. Unlike dimethyl sulfate, which is sparingly soluble (2.8 g/100 mL) and hydrolyzes exothermically in water , ammonium methyl sulphate dissolves readily and remains stable in aqueous solution under ambient conditions, enabling homogeneous reaction conditions without biphasic mixing or the acute inhalation toxicity risk associated with dimethyl sulfate . This scenario is particularly relevant for laboratory-scale methylation where operator safety and procedural simplicity are prioritized.

Electrolyte and Ionic-Strength Formulations Requiring Precisely Defined Osmotic Coefficients

For formulations in which solution thermodynamics must be controlled—such as buffer systems, osmotic pressure-adjusted media, or electrochemical electrolytes—ammonium methyl sulphate provides the highest osmotic coefficient (φ) and activity coefficient (γ) among the MMeSO₄ series (where M = NH₄⁺, MeNH₃⁺, Me₂NH₂⁺, Me₃NH⁺, Me₄N⁺) at a given molality at 25 °C [3]. The quantitative φ and γ data reported by Macaskill and Pethybridge (1975) allow formulators to predict colligative properties with greater accuracy than when using N-methylated ammonium methyl sulfate derivatives, which exhibit progressively lower effective ionic dissociation due to hydrophobic ion-pairing [3].

Precursor for Quaternary Ammonium Methyl Sulfate Surfactants and Phase-Transfer Catalysts

Ammonium methyl sulphate serves as a foundational methyl sulfate anion source for the synthesis of quaternary ammonium methyl sulfate salts (e.g., methyl tributyl ammonium methyl sulfate, dialkyl ester ammonium methosulfates) used as phase-transfer catalysts and fabric softeners [4]. The ammonium counter-ion can be exchanged for quaternary ammonium cations via metathesis or direct quaternization pathways, leveraging the water solubility and surfactant character inherent to the methyl sulfate anion . This distinguishes it from sodium or potassium methyl sulfate, where the alkali-metal counter-ions may interfere with subsequent quaternization steps or introduce undesirable metal residues in the final product [4].

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